CCCCCCCCCCCCCCCC(OCC(OC(CCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCC)=O)=O .
The synthesis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol typically involves esterification reactions. The process begins with the reaction of myristic acid and palmitic acid with glycerol. The general reaction can be represented as follows:
The molecular structure of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol features:
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol can undergo several chemical reactions:
These reactions are typically performed under controlled temperature and pressure conditions to ensure high yields of desired products.
The mechanism of action of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol primarily involves its integration into biological membranes. When incorporated into lipid bilayers, it affects:
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol has diverse applications across various fields:
The systematic IUPAC name for this structured triacylglycerol is [1,1,2,3,3-pentadeuterio-2,3-di(tetradecanoyloxy)propyl] hexadecanoate, reflecting its specific fatty acid substituents and isotopic labeling when applicable. The term "rac-glycerol" in its common designation (rac indicating racemic) explicitly denotes an equimolar mixture of both enantiomeric forms (sn-1,2-dimyristoyl-3-palmitoyl-sn-glycerol and sn-2,1-dimyristoyl-3-palmitoyl-sn-glycerol) at the sn-1 and sn-2 positions of the glycerol backbone. This racemization arises from non-stereoselective synthesis or natural derivation, resulting in a non-chiral product lacking optical activity. The prefix "d5" in its deuterated variant indicates replacement of five hydrogen atoms with deuterium at the [1,1,2,3,3] positions ( [2] [5]).
The molecular formula for the standard (non-deuterated) compound is C₄₇H₉₀O₆, yielding a molecular weight of 751.21 g/mol. Its deuterated analog, 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol-d5, possesses the formula C₄₇H₈₅D₅O₆ and a molecular weight of 756.24 g/mol, reflecting the mass addition from five deuterium atoms. This mass difference enables isotopic tracing in metabolic studies.
Table 1: Molecular Weight Comparison with Analogous Triacylglycerols
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | C₄₇H₉₀O₆ | 751.21 |
| 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol-d5 | C₄₇H₈₅D₅O₆ | 756.24 |
| 1,2-Dioleoyl-3-palmitoyl-rac-glycerol | C₅₅H₁₀₂O₆ | 859.41 |
| 1,2-Distearoyl-3-palmitoyl-rac-glycerol | C₅₅H₁₀₆O₆ | 863.43 |
Compared to analogs like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (C₅₅H₁₀₂O₆, 859.41 g/mol) and 1,2-Distearoyl-3-palmitoyl-rac-glycerol (C₅₅H₁₀₆O₆, 863.43 g/mol), the molecular weight of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is lower due to its shorter myristoyl (C14:0) chains replacing longer oleoyl (C18:1) or stearoyl (C18:0) chains. This directly impacts its melting behavior and hydrophobicity ( [2] [3] [5]).
While crystallographic data is unavailable in the provided sources, standardized identifiers and spectroscopic descriptors confirm structural topology:
[2H]C([2H])(OC(=O)CCCCCCCCCCCCC)C([2H])(OC(=O)CCCCCCCCCCCCC)C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC (deuterated form) InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3/i42D2,43D2,44D AMXRERGJDVUTMF-BHFJIJKGSA-N (enables database searches) Mass spectrometry (MS) of the deuterated variant shows a molecular ion peak at m/z 756.24 ([M]⁺), consistent with its formula (C₄₇H₈₅D₅O₆). NMR data remains unspecified in the sources, but typical triacylglycerol spectra would exhibit distinct signals for:
Isomeric variations arise from three structural factors:
The racemic nature eliminates chiral discrimination in physical properties (e.g., melting point, crystallization) but crucially impacts biological interactions. Enzymes like lipases exhibit stereospecificity; pancreatic lipase preferentially hydrolyzes the sn-1 position, while lipoprotein lipase targets sn-2. Consequently, metabolic fate may differ between enantiomers despite identical bulk chemical behavior. Racemic mixtures thus serve as essential controls for distinguishing stereoselective versus non-selective biological processes in lipid metabolism studies ( [2] [5]).
Table 2: Implications of Racemic vs. Enantiopure Triacylglycerols
| Property | Racemic Mixture | Enantiopure Form |
|---|---|---|
| Optical Activity | None | [α]D ≠ 0 (specific rotation) |
| Crystallization | May form racemic crystals | Enantiomorphic crystal structures |
| Metabolism by Lipases | Yields both sn-1 and sn-2 hydrolysis products | Specific hydrolysis at sn-1 or sn-2 |
| Biological Relevance | Mimics non-chiral dietary fats | Reflects natural stereospecific lipids |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5